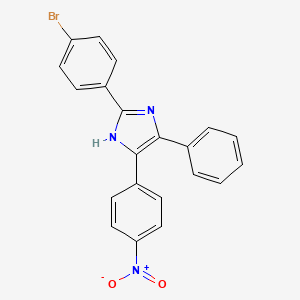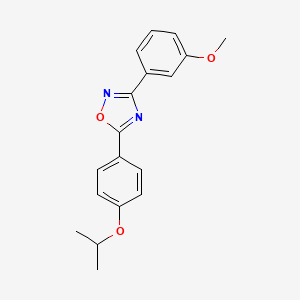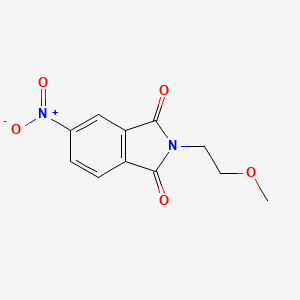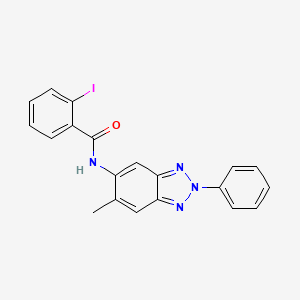
1-(4-tert-butylphenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(4-tert-butylphenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione, also known as TBP or tert-butyl pyrimidine-2,4,6-trione, is a chemical compound with the molecular formula C14H16N2O3. TBP is a versatile compound that has been extensively used in scientific research for various purposes.
Mécanisme D'action
The mechanism of action of 1-(4-tert-butylphenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione is not well understood. It has been suggested that 1-(4-tert-butylphenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione may act as an inhibitor of enzymes that are involved in the biosynthesis of pyrimidine nucleotides. 1-(4-tert-butylphenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione has also been shown to inhibit the growth of cancer cells by inducing apoptosis, or programmed cell death.
Biochemical and Physiological Effects
1-(4-tert-butylphenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione has been shown to exhibit various biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells, induce apoptosis, and exhibit antiviral and antibacterial activities. 1-(4-tert-butylphenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione has also been shown to exhibit antioxidant activity, which may be beneficial in the treatment of various diseases, including cancer and cardiovascular disease.
Avantages Et Limitations Des Expériences En Laboratoire
1-(4-tert-butylphenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione has several advantages for use in lab experiments. It is readily available, relatively inexpensive, and easy to synthesize. 1-(4-tert-butylphenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione is also stable and has a long shelf life, making it a useful reagent for long-term experiments. However, 1-(4-tert-butylphenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione has some limitations for use in lab experiments. It is toxic and must be handled with care. 1-(4-tert-butylphenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione is also sensitive to light and air, which can affect its stability and reactivity.
Orientations Futures
There are several future directions for the use of 1-(4-tert-butylphenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione in scientific research. One possible direction is the development of new synthetic methods for 1-(4-tert-butylphenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione and its derivatives. Another direction is the investigation of the mechanism of action of 1-(4-tert-butylphenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione and its derivatives. Further research is also needed to explore the potential therapeutic applications of 1-(4-tert-butylphenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione and its derivatives in the treatment of various diseases, including cancer, viral infections, and cardiovascular disease.
Conclusion
In conclusion, 1-(4-tert-butylphenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione is a versatile compound that has been extensively used in scientific research for various purposes. It can be synthesized using various methods and has several advantages and limitations for use in lab experiments. 1-(4-tert-butylphenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione has been shown to exhibit various biochemical and physiological effects, and there are several future directions for its use in scientific research.
Méthodes De Synthèse
1-(4-tert-butylphenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione can be synthesized using various methods, including the reaction of 4-tert-butylphenol with ethyl acetoacetate in the presence of a base such as sodium ethoxide or potassium carbonate. The reaction mixture is then heated, and the resulting product is purified using recrystallization or column chromatography. Other methods of synthesis include the reaction of 4-tert-butylphenol with malonic acid and acetic anhydride, or the reaction of 4-tert-butylphenol with urea and acetic anhydride.
Applications De Recherche Scientifique
1-(4-tert-butylphenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione has been extensively used in scientific research for various purposes. It has been used as a building block in the synthesis of various organic compounds, including pharmaceuticals, agrochemicals, and materials science. 1-(4-tert-butylphenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione has also been used as a reagent in the synthesis of pyrimidine derivatives, which have been found to exhibit various biological activities, including anticancer, antiviral, and antibacterial activities.
Propriétés
IUPAC Name |
1-(4-tert-butylphenyl)-1,3-diazinane-2,4,6-trione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2O3/c1-14(2,3)9-4-6-10(7-5-9)16-12(18)8-11(17)15-13(16)19/h4-7H,8H2,1-3H3,(H,15,17,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IQORSSDZRQOMLE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)N2C(=O)CC(=O)NC2=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-(4-methoxybenzyl)-5-{4-[(4-methylbenzyl)oxy]benzylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4921649.png)



![N'-(3-methoxypropyl)-N-methyl-N-[3-(4-morpholinyl)propyl][1,2,5]oxadiazolo[3,4-b]pyrazine-5,6-diamine](/img/structure/B4921687.png)

![[1-[4-(methylthio)benzyl]-4-(2-phenoxyethyl)-4-piperidinyl]methanol](/img/structure/B4921696.png)
![2-[(4-{[5-(4-bromophenyl)-2-oxo-3(2H)-furanylidene]methyl}phenoxy)methyl]benzonitrile](/img/structure/B4921706.png)
![5-[3-chloro-4-(2-propyn-1-yloxy)benzylidene]-3-(3-pyridinylmethyl)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4921712.png)
![N-isobutyl-2-[2-(2-methylbenzoyl)hydrazino]-2-oxoacetamide](/img/structure/B4921719.png)
![(5S)-5-{[benzyl({5-methyl-2-[4-(trifluoromethyl)phenyl]-1,3-oxazol-4-yl}methyl)amino]methyl}-2-pyrrolidinone](/img/structure/B4921727.png)
![N-(2-{[2-(2,3-dichlorophenoxy)ethyl]amino}-2-oxoethyl)-2-fluorobenzamide](/img/structure/B4921739.png)
![2-ethoxy-4-[(4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]phenyl 4-nitrobenzenesulfonate](/img/structure/B4921747.png)
![N~2~-(4-methoxyphenyl)-N~2~-(phenylsulfonyl)-N~1~-[2-(2-pyridinylthio)ethyl]glycinamide](/img/structure/B4921755.png)